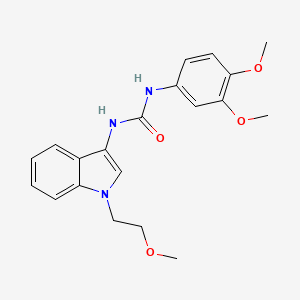
1-(3,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety and a dimethoxyphenyl group. Its chemical formula is C19H24N2O4 and it has a molecular weight of approximately 344.41 g/mol. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and biological interactions.
- Receptor Interaction : The compound has been shown to interact with various receptors, including serotonin receptors, which are crucial in regulating mood and behavior. Studies indicate that it may act as a partial agonist at these sites, potentially modulating serotonin levels in the brain.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.
- Antiproliferative Effects : Research indicates that the compound exhibits antiproliferative properties against various cancer cell lines. It has been observed to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent.
Pharmacological Effects
- Antidepressant-like Activity : In animal models, the compound has demonstrated antidepressant-like effects, which are attributed to its action on serotonergic systems.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease management.
Summary of Biological Activities
Case Studies
- Case Study on Antidepressant Effects : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The mechanism was linked to increased serotonin levels in the synaptic cleft.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests its potential utility as a chemotherapeutic agent.
- Inflammation Model : In a model of chronic inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-11-10-23-13-16(15-6-4-5-7-17(15)23)22-20(24)21-14-8-9-18(26-2)19(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRPMHUGKHNCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














